![molecular formula C22H19BrN2OS2 B2825406 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide CAS No. 919703-75-6](/img/structure/B2825406.png)

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

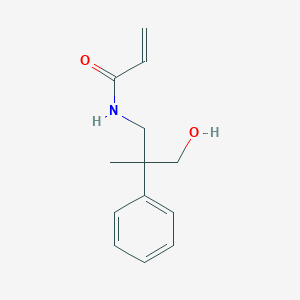

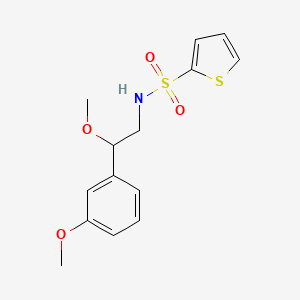

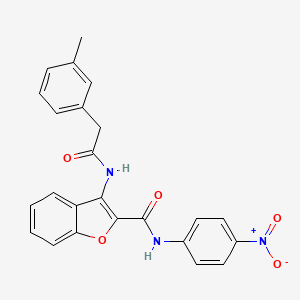

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thiophenyl group, and a sulfanyl group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and thiophenyl rings would likely make the molecule planar or nearly planar. The bromine atom on the phenyl ring is a heavy atom that could potentially influence the molecule’s conformation due to its size .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction. The sulfanyl group could also be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point. The sulfanyl group could make the compound more polar and influence its solubility .Wissenschaftliche Forschungsanwendungen

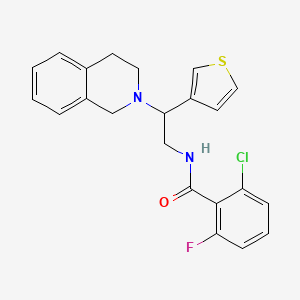

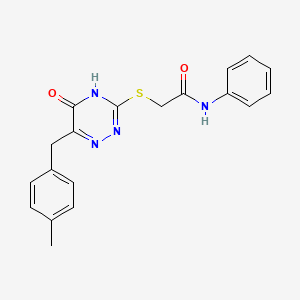

Glutaminase Inhibition for Cancer Therapy

Glutaminase inhibitors, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown potential in cancer therapy by attenuating the growth of tumor cells in vitro and in vivo. Analog compounds with improved solubility and potency have been developed, indicating the therapeutic potential of such chemical structures in oncology (Shukla et al., 2012).

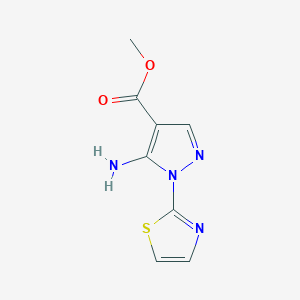

Antimicrobial Agents

Novel heterocyclic compounds incorporating sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential application in developing new antimicrobial therapies (Darwish et al., 2014).

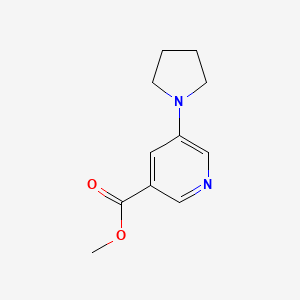

Corrosion Inhibition

Specific thiophene Schiff bases have been synthesized and evaluated as efficient corrosion inhibitors for mild steel in acidic environments. These compounds offer a novel approach to corrosion protection, highlighting the application of such chemical structures in materials science and engineering (Daoud et al., 2014).

Antidiabetic Agents

New indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated as potent antidiabetic agents. These compounds have shown significant α-glucosidase inhibitory activity, suggesting their potential in developing new treatments for diabetes (Nazir et al., 2018).

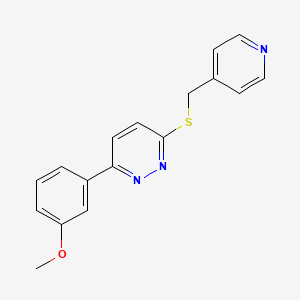

Anti-Helicobacter pylori Agents

Compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold have displayed potent activities against Helicobacter pylori, including strains resistant to conventional antibiotics. These findings open avenues for novel anti-H. pylori agents (Carcanague et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2OS2/c23-16-9-7-15(8-10-16)21-22(18-5-1-2-6-19(18)25-21)28-13-11-24-20(26)14-17-4-3-12-27-17/h1-10,12,25H,11,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTKLCRFRVSFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)

![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)

![4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2825343.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)